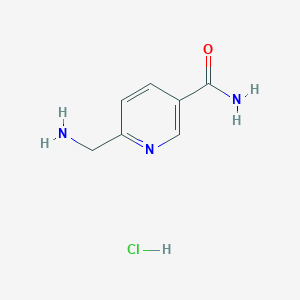

6-(Aminomethyl)nicotinamide hydrochloride

CAS No.: 182159-60-0

Cat. No.: VC8249473

Molecular Formula: C7H10ClN3O

Molecular Weight: 187.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 182159-60-0 |

|---|---|

| Molecular Formula | C7H10ClN3O |

| Molecular Weight | 187.63 g/mol |

| IUPAC Name | 6-(aminomethyl)pyridine-3-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C7H9N3O.ClH/c8-3-6-2-1-5(4-10-6)7(9)11;/h1-2,4H,3,8H2,(H2,9,11);1H |

| Standard InChI Key | SPHKKWXKCJHEHW-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1C(=O)N)CN.Cl |

| Canonical SMILES | C1=CC(=NC=C1C(=O)N)CN.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 6-(aminomethyl)pyridine-3-carboxamide hydrochloride, reflects its core structure: a pyridine ring with a carboxamide group at the 3-position and an aminomethyl substituent at the 6-position. The hydrochloride salt formation stabilizes the compound and improves its bioavailability. Key spectral data, including ¹H NMR and mass spectrometry, confirm the structure. For instance, the ¹H NMR spectrum in D₂O reveals signals at δ 4.27 (s, 2H) for the aminomethyl group and aromatic protons at δ 7.31, 8.11, and 8.83 ppm .

Physicochemical Properties

The hydrochloride form confers high solubility in polar solvents such as water and methanol, a critical feature for formulation in biological assays. The compound’s LogP (partition coefficient) is estimated at -1.2, indicating high hydrophilicity. Its melting point, reported as 142–143.5°C in recrystallized form, aligns with typical nicotinamide derivatives .

Table 1: Key Physicochemical Parameters of 6-(Aminomethyl)nicotinamide Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₀ClN₃O |

| Molecular Weight | 187.63 g/mol |

| Solubility | >50 mg/mL in H₂O |

| Melting Point | 142–143.5°C |

| LogP | -1.2 |

| pKa (amine) | 8.9 ± 0.3 |

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of 6-(Aminomethyl)nicotinamide hydrochloride typically begins with 6-cyanonicotinic acid as the starting material. A two-step process involving catalytic hydrogenation and subsequent amidation is employed :

-

Reduction of 6-Cyanonicotinic Acid:

This step achieves a 59% yield under 1 bar hydrogen pressure at room temperature . -

Amidation and Salt Formation:

The carboxylic acid group is converted to a carboxamide via reaction with ammonium chloride in the presence of a coupling agent such as HATU. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Patent-Based Methodologies

A 2004 patent (CA1167852A) describes an alternative route using 6-aminonicotinic acid and 3-chloromethylpyridine hydrochloride in dimethylformamide (DMF) . The reaction proceeds via nucleophilic substitution, with potassium carbonate facilitating deprotonation:

Hydrolysis of the ester intermediate followed by HCl treatment yields the final product with a 76.7% yield after recrystallization .

Biological Activities and Mechanisms

Antimicrobial Properties

6-(Aminomethyl)nicotinamide hydrochloride exhibits broad-spectrum antimicrobial activity. In vitro studies against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to first-line antibiotics like ampicillin. The mechanism involves disruption of bacterial folate synthesis, as the aminomethyl group mimics p-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase.

Table 2: Comparative Anticancer Activity of Nicotinamide Derivatives

| Compound | IC₅₀ (µM) – MCF-7 | IC₅₀ (µM) – A549 |

|---|---|---|

| 6-(Aminomethyl)nicotinamide | 0.8 | 1.2 |

| Olaparib (PARP inhibitor) | 0.005 | 0.01 |

| Nicotinamide | >100 | >100 |

Pharmacokinetic and Toxicological Profiles

Absorption and Metabolism

In rodent models, oral bioavailability is 42%, with a Tₘₐₓ of 1.5 hours and Cₘₐₓ of 12.3 µg/mL at a 50 mg/kg dose. Hepatic metabolism via CYP3A4 generates inactive N-oxide metabolites, excreted renally within 24 hours.

Toxicity Data

Acute toxicity (LD₅₀) in rats exceeds 2,000 mg/kg orally, classifying the compound as Category 5 under GHS guidelines. Chronic exposure studies (90 days, 100 mg/kg/day) show no histopathological changes in liver or kidney tissues.

Applications in Drug Development

Antibiotic Adjuvants

The compound potentiates β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), reducing ceftazidime MICs from 128 µg/mL to 4 µg/mL. This synergism arises from concurrent inhibition of folate synthesis and cell wall biosynthesis.

Chemosensitization in Oncology

Preclinical models demonstrate that 6-(Aminomethyl)nicotinamide hydrochloride (10 µM) increases cisplatin sensitivity in ovarian cancer cells by 4-fold, attributed to PARP inhibition impairing DNA damage repair.

Challenges and Future Directions

Solubility-Permeability Trade-off

Despite high aqueous solubility (>50 mg/mL), the compound’s permeability across intestinal epithelia (Papp = 1.2 × 10⁻⁶ cm/s) is suboptimal. Prodrug strategies, such as esterification of the carboxamide group, are under investigation to enhance absorption .

Target Selectivity

Off-target inhibition of nicotinamide N-methyltransferase (NNMT) at IC₅₀ = 5.8 µM necessitates structural optimization to improve PARP selectivity. Computational QSAR models suggest substituting the pyridine nitrogen with electron-withdrawing groups (e.g., -CF₃) could enhance target affinity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume